N-phenethyl-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
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Description
N-phenethyl-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as PQA, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. PQA is a member of the phenethylamine class of compounds and is structurally similar to other psychoactive substances, such as MDMA and MDA.
Scientific Research Applications
Structural Aspects and Properties
Research on similar quinoline derivatives has shown that certain amide-containing isoquinoline derivatives form gels or crystalline solids when treated with different mineral acids, depending on the anion's planarity. These compounds exhibit fluorescence properties that vary with protonation and interaction with other molecules, demonstrating the structural versatility and potential application in designing materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Antibacterial Activity
N-phenethyl-piperazinyl quinolone derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative microorganisms. These studies highlight the potential of quinoline derivatives in developing new antibacterial agents (Foroumadi et al., 2006).
Fluorescent Sensors
A study on a fluorescent sensor based on a quinoline platform demonstrated high selectivity and sensitivity to specific ions in ethanol. This research underscores the utility of quinoline derivatives in creating selective fluorescent sensors for detecting metal ions, which can be applied in environmental monitoring and biological studies (Zhou et al., 2012).
Drug Discovery
Quinoline derivatives have been widely used as parental compounds for synthesizing molecules with medical benefits, including anti-malarial, anti-microbial, and anticancer activities. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives, providing a broad spectrum of biological and biochemical activities. This highlights the potential of N-phenethyl-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide and similar compounds in drug discovery and development (Solomon & Lee, 2011).
properties
IUPAC Name |
N-(2-phenylethyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-23(25-15-14-19-8-3-1-4-9-19)18-29-21-11-7-10-20-12-13-22(26-24(20)21)27-16-5-2-6-17-27/h1,3-4,7-13H,2,5-6,14-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAVVIJBLCIGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NCCC4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide |
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